Product packaging for 2-Chlorobenzoic anhydride(Cat. No.:CAS No. 49619-43-4)

2-Chlorobenzoic anhydride

Cat. No.: B3268743
CAS No.: 49619-43-4
M. Wt: 295.1 g/mol
InChI Key: OLENANGIJWDOPG-UHFFFAOYSA-N
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Description

Significance of Anhydrides in Modern Synthetic Chemistry

Acid anhydrides are organic compounds characterized by two acyl groups bonded to the same oxygen atom. wikipedia.org They are pivotal in a multitude of chemical processes, from industrial applications to intricate organic syntheses. longdom.org The term "anhydride" itself means "without water," which alludes to their common formation through the dehydration of two carboxylic acid molecules. allen.in

Anhydrides are considered activated forms of carboxylic acids, making them valuable reagents. allen.in Their reactivity stems from the highly electrophilic nature of the carbonyl carbon atoms. longdom.org This characteristic allows them to readily undergo nucleophilic acyl substitution reactions, where an acyl group is transferred to a nucleophile. longdom.org This reactivity, while less potent than that of acyl chlorides, is more pronounced than that of carboxylic acids, positioning them as versatile intermediates in controlled chemical transformations. fiveable.me

Common reactions involving acid anhydrides include:

Hydrolysis: Reaction with water to form carboxylic acids. allen.inlibretexts.org

Alcoholysis: Reaction with alcohols to produce esters and a carboxylic acid. allen.in

Aminolysis: Reaction with ammonia (B1221849) or amines to yield amides and a carboxylic acid. allen.inlibretexts.org

Friedel-Crafts Acylation: Acylation of aromatic rings in the presence of a Lewis acid catalyst. wikipedia.org

The utility of anhydrides is demonstrated in the synthesis of well-known pharmaceuticals like aspirin, which is produced through the acetylation of salicylic (B10762653) acid using acetic anhydride (B1165640). longdom.org

Overview of Aromatic Anhydrides and their Chemical Landscape

Aromatic anhydrides are a subclass of acid anhydrides where the acyl groups are derived from aromatic carboxylic acids. These compounds are ubiquitous building blocks in the field of organic materials chemistry, finding applications in the synthesis of organic semiconductors, pigments, and materials for battery electrodes. nih.gov

While aliphatic anhydrides like acetic anhydride are common, aromatic anhydrides such as benzoic anhydride have distinct properties. Aromatic carboxylic anhydrides generally exhibit lower reactivity compared to their aliphatic counterparts, which can be a strategic advantage in certain synthetic contexts. tcichemicals.com For instance, this reduced reactivity allows for selective reactions under specific catalytic conditions. tcichemicals.com

The synthesis of aromatic anhydrides can be achieved through several methods, including the reaction of an acyl chloride with the sodium salt of a carboxylic acid or by treating an acyl chloride with pyridine (B92270) followed by decomposition with water. acs.org Recent research has also focused on developing more efficient and environmentally friendly methods for their synthesis, utilizing various dehydrating condensation reagents and catalysts. tcichemicals.comacs.org These advancements have expanded the utility of aromatic anhydrides, enabling the synthesis of complex molecules such as carboxylic esters, lactones, and amides under mild conditions. tcichemicals.com

Specific Focus on 2-Chlorobenzoic Anhydride: Research Context and Opportunities

This compound is a symmetrical aromatic anhydride derived from 2-chlorobenzoic acid. 2-Chlorobenzoic acid itself is a white solid used as a precursor for various drugs, food additives, and dyes. wikipedia.org It can be synthesized by the oxidation of 2-chlorotoluene (B165313) or the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.orgchemicalbook.com

The properties of 2-chlorobenzoic acid, and by extension its anhydride, are influenced by the presence of the chlorine atom at the ortho position of the benzene (B151609) ring. This substitution impacts the electronic environment of the carbonyl group, influencing the anhydride's reactivity.

While specific research on this compound is not as extensively documented in the provided results as its parent acid, the general reactivity of aromatic anhydrides provides a framework for its potential applications. Research opportunities lie in exploring its use as an acylating agent in the synthesis of novel esters and amides, particularly for pharmaceutical and materials science applications. The chlorine substituent offers a potential site for further chemical modification, opening avenues for creating more complex molecular architectures.

Investigations into the catalytic activation of this compound could lead to more efficient and selective synthetic methodologies. Given the role of other aromatic anhydrides in creating porous organic materials and polymers, this compound could be a valuable building block in these areas. nih.govrsc.org Further studies are needed to fully elucidate its unique reactivity profile and unlock its full potential in contemporary organic synthesis.

Data Tables

Table 1: Properties of 2-Chlorobenzoic Acid

PropertyValue
Chemical Formula C₇H₅ClO₂
Molar Mass 156.57 g·mol⁻¹ wikipedia.org
Appearance White solid wikipedia.org
Melting Point 142 °C (288 °F; 415 K) wikipedia.org
Boiling Point 285 °C (545 °F; 558 K) wikipedia.org
Acidity (pKa) 2.89 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2O3 B3268743 2-Chlorobenzoic anhydride CAS No. 49619-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorobenzoyl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLENANGIJWDOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343115
Record name 2-Chlorobenzoic anhydride
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Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49619-43-4
Record name 2-Chlorobenzoic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROBENZOIC ANHYDRIDE
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Synthetic Methodologies for 2 Chlorobenzoic Anhydride

Classical and Established Synthetic Routes to Aromatic Anhydrides

Traditional methods for synthesizing aromatic anhydrides, including 2-chlorobenzoic anhydride (B1165640), typically involve either the direct dehydration of the parent carboxylic acid or the reaction of its more reactive derivatives.

The most direct conceptual route to forming an anhydride is the removal of one molecule of water from two molecules of the corresponding carboxylic acid. For 2-chlorobenzoic acid, this involves a condensation reaction. This process can be accomplished by:

Thermal Dehydration: Applying high heat (up to 800°C) can force the equilibrium toward the anhydride by driving off water. chemistrysteps.com However, such extreme conditions are often impractical and can lead to decomposition, particularly for substituted aromatic acids. chemistrysteps.com

Chemical Dehydrating Agents: Strong dehydrating agents are commonly used to facilitate the reaction under milder conditions. Phosphorus pentoxide (P₂O₅) is a classic reagent for this purpose, effectively sequestering water to form phosphoric acid and drive the anhydride formation. nih.govpsiberg.com Other reagents like concentrated sulfuric acid can also be employed. psiberg.com

The general reaction is as follows: 2 ClC₆H₄COOH → (ClC₆H₄CO)₂O + H₂O

While straightforward, these methods can require harsh conditions and the use of stoichiometric amounts of aggressive reagents, posing challenges for purification and waste disposal. chemistrysteps.com

A more versatile and widely practiced laboratory method for preparing anhydrides involves the use of more reactive carboxylic acid derivatives, primarily acyl chlorides. chemistrysteps.com This approach allows for the reaction to proceed under significantly milder conditions. The most common variation involves the reaction of an acyl chloride with a carboxylate salt or the parent carboxylic acid in the presence of a base. psiberg.com

Reaction of 2-Chlorobenzoyl Chloride with a Carboxylate Salt: 2-chlorobenzoic acid can be converted to its highly reactive acyl chloride, 2-chlorobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govorgsyn.org This acyl chloride then readily reacts with a sodium or potassium salt of 2-chlorobenzoic acid to yield the symmetric anhydride. nih.gov

ClC₆H₄COOH + SOCl₂ → ClC₆H₄COCl + SO₂ + HCl

ClC₆H₄COCl + ClC₆H₄COONa → (ClC₆H₄CO)₂O + NaCl

Reaction of 2-Chlorobenzoyl Chloride with 2-Chlorobenzoic Acid: A base, such as pyridine (B92270), can be used to deprotonate the carboxylic acid in situ, forming a carboxylate anion that then attacks the electrophilic carbonyl carbon of the acyl chloride. psiberg.comorgsyn.org Pyridine acts as both a catalyst and a scavenger for the HCl produced. orgsyn.org A procedure for the analogous p-chlorobenzoic anhydride involves reacting p-chlorobenzoyl chloride with pyridine, which forms an intermediate complex that can then react with the carboxylic acid or water. orgsyn.org

The following table summarizes these classical routes.

Table 1: Classical Synthetic Routes for Aromatic Anhydrides

Method Precursors Key Reagents/Conditions General Applicability
Direct Dehydration 2-Chlorobenzoic Acid High heat or a strong dehydrating agent (e.g., P₂O₅). chemistrysteps.comnih.gov Simple but often requires harsh conditions that may not be suitable for sensitive substrates.
Acyl Chloride + Carboxylate Salt 2-Chlorobenzoyl Chloride, Sodium 2-chlorobenzoate (B514982) Anhydrous conditions, typically in an organic solvent. nih.gov A reliable and high-yielding method for both symmetrical and mixed anhydrides. google.com

| Acyl Chloride + Carboxylic Acid | 2-Chlorobenzoyl Chloride, 2-Chlorobenzoic Acid | A non-nucleophilic base such as pyridine. psiberg.comorgsyn.org | Widely used in laboratory settings due to its mild conditions and good yields. orgsyn.org |

Emerging and Catalytic Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for chemical transformations, including the formation of carboxylic anhydrides.

Transition metal catalysis offers powerful tools for constructing complex molecules with high efficiency. While direct catalytic dehydration of 2-chlorobenzoic acid is not a primary focus, other catalytic routes to anhydrides have been developed. For instance, palladium-catalyzed hydrocarbonylation reactions can produce acid anhydrides from alkenes and carboxylic acids. bohrium.com In this approach, a palladium-phosphine catalyst system facilitates the carbonylation of an alkene in the presence of a carboxylic acid, which acts as a nucleophile to form the anhydride. bohrium.comresearchgate.net This methodology is particularly valuable for creating mixed anhydrides and demonstrates the potential of transition metals to forge new pathways for anhydride synthesis under catalytic conditions. researchgate.net

The search for milder and more effective coupling reagents has led to the development of several novel systems for anhydride synthesis. These systems often operate under neutral conditions and offer high yields.

Triphenylphosphine (B44618) Oxide/Oxalyl Chloride System: A highly efficient catalytic system using triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂) has been reported for the synthesis of symmetric carboxylic anhydrides. nih.govacs.org This system generates a highly reactive phosphonium (B103445) salt intermediate in situ, which activates the carboxylic acid, allowing for rapid anhydride formation under mild and neutral conditions. acs.org This method has been shown to be effective for benzoic acid and its derivatives containing both electron-donating and electron-withdrawing groups. acs.org

Diboronic Acid Anhydride Catalysts: Diboronic acid anhydrides have emerged as exceptionally effective catalysts for related dehydrative condensation reactions, such as amidation. acs.org Their ability to activate carboxylic acids suggests potential applicability in anhydride formation, representing a move toward organocatalysis in this field. acs.org

Other Condensation Reagents: A variety of other reagents have been employed to facilitate the dehydration coupling of carboxylic acids, including dicyclohexylcarbodiimide (B1669883) (DCC), triphosgene, and ethoxyacetylene. nih.gov

Table 2: Examples of Novel Reagent Systems for Anhydride Synthesis

Reagent System Description Advantages
TPPO / (COCl)₂ Catalytically generates a reactive chlorophosphonium salt to activate the carboxylic acid. acs.org Mild, neutral conditions; high yields; short reaction times. nih.govacs.org
Dicyclohexylcarbodiimide (DCC) A widely used coupling agent that forms a stable urea (B33335) byproduct. nih.gov Effective under mild conditions for various coupling reactions.

| 2,4,6-Trichlorobenzoyl Chloride | Used in the Yamaguchi esterification protocol to form a mixed anhydride in situ. nih.gov | Highly effective for sterically hindered substrates. |

Green Chemistry Principles in 2-Chlorobenzoic Anhydride Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can be viewed through this lens by comparing traditional and modern methods.

Atom Economy: This principle seeks to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Catalytic methods (Sections 2.2.1 and 2.2.2) inherently offer better atom economy than classical routes that use stoichiometric dehydrating agents like P₂O₅, which generate significant inorganic waste. sphinxsai.com

Use of Safer Solvents and Reagents: Shifting from hazardous reagents like thionyl chloride and corrosive acids to milder, catalytic systems aligns with green chemistry principles. nih.gov For example, developing catalytic cycles where the activating agent is regenerated and reused is a key goal. rsc.org

Energy Efficiency: Catalytic reactions often proceed under milder temperature and pressure conditions compared to classical thermal dehydration, thus reducing energy consumption. acs.org

By applying these principles, the synthesis of this compound can be made more sustainable and efficient. The move away from stoichiometric activators and harsh conditions toward catalytic, high-yield reactions represents a significant step forward.

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

Principle Classical Method (e.g., Dehydration with P₂O₅) Emerging Catalytic Method (e.g., TPPO/(COCl)₂) Green Advantage
Atom Economy Low; the dehydrating agent is consumed and becomes waste. High; the catalyst is used in small amounts and is regenerated. acs.org Minimizes waste by-products. sphinxsai.com
Reagent Hazard Utilizes a highly reactive and hazardous dehydrating agent. nih.gov Employs a catalytic system under milder, neutral conditions. acs.org Reduces risk and environmental impact.

| Energy Consumption | Can require very high temperatures for thermal dehydration. chemistrysteps.com | Reactions often proceed efficiently at or near room temperature. acs.org | Lowers energy costs and associated environmental footprint. |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The selection of an optimal synthetic route for this compound is contingent upon factors such as desired yield, purity requirements, and the availability of precursors and reagents. The primary approaches involve the reaction of 2-chlorobenzoyl chloride with a source of the 2-chlorobenzoate moiety or the direct dehydration of 2-chlorobenzoic acid.

One of the most efficient methods for preparing symmetric aromatic anhydrides is the reaction of an acyl chloride with the corresponding carboxylic acid or its salt. For instance, the synthesis of p-chlorobenzoic anhydride from p-chlorobenzoyl chloride in the presence of pyridine has been reported to achieve yields as high as 96-98%. orgsyn.org It is highly probable that a similar approach utilizing 2-chlorobenzoyl chloride and 2-chlorobenzoic acid or its salt in the presence of a base like pyridine would afford this compound in comparable high yields. The role of pyridine is to neutralize the hydrogen chloride byproduct and to form a reactive acylpyridinium salt intermediate.

Another effective method involves the use of oxalyl chloride to convert the sodium salt of an aromatic carboxylic acid into its anhydride. This method has been reported to provide good to excellent yields for a range of aromatic anhydrides, typically between 75% and 90%. mdma.ch The application of this methodology to the sodium salt of o-chlorobenzoic acid is a viable and high-yielding route to this compound. mdma.ch

The direct dehydration of 2-chlorobenzoic acid presents an alternative strategy. Reagents such as acetic anhydride can be employed for this purpose. The synthesis of benzoic anhydride from benzoic acid using acetic anhydride has been documented with yields in the range of 72-74%. orgsyn.org A similar reaction with 2-chlorobenzoic acid would be expected to produce the desired anhydride, although the yield may be comparable.

The precursor for several of these methods, 2-chlorobenzoyl chloride, is typically synthesized from 2-chlorobenzoic acid. The reaction with thionyl chloride is a common and effective method, with reported yields for the preparation of p-chlorobenzoyl chloride ranging from 75-81%. orgsyn.org A quantitative yield for the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid and thionyl chloride has also been reported. chemicalbook.com

Below is a comparative table summarizing the potential synthetic routes to this compound based on analogous reactions and general methods.

Table 1: Comparative Analysis of Synthetic Routes to this compound

Starting Material(s) Reagent(s) Product Reported Yield (%) (Analogous Reactions) Selectivity
2-Chlorobenzoyl chloride, 2-Chlorobenzoic acid (or its salt) Pyridine This compound 96-98 (for p-isomer) orgsyn.org High
Sodium 2-chlorobenzoate Oxalyl chloride This compound 75-90 (general for aromatic acids) mdma.ch High
2-Chlorobenzoic acid Acetic anhydride This compound 72-74 (for benzoic acid) orgsyn.org Moderate to High
2-Chlorobenzoic acid Triphenylphosphine oxide, Oxalyl chloride This compound 80 (for p-isomer) acs.org High
2-Chlorobenzoic acid Dicyclohexylcarbodiimide (DCC) This compound Not specified (general method) researchgate.netchemicalbook.com High

In terms of selectivity, the methods starting from 2-chlorobenzoyl chloride or the salt of 2-chlorobenzoic acid are generally highly selective, with minimal formation of byproducts under optimized conditions. The direct dehydration methods may require more careful control of reaction conditions to avoid side reactions, such as the formation of mixed anhydrides if other carboxylic acids are present.

Reactivity and Reaction Pathways of 2 Chlorobenzoic Anhydride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including 2-chlorobenzoic anhydride (B1165640). These reactions proceed through a tetrahedral intermediate, followed by the departure of a leaving group.

Hydrolytic Cleavage Mechanisms

The hydrolysis of 2-chlorobenzoic anhydride results in the formation of two molecules of 2-chlorobenzoic acid. This reaction is a classic example of nucleophilic acyl substitution, with water acting as the nucleophile. The general mechanism involves the attack of a water molecule on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent elimination of a 2-chlorobenzoate (B514982) molecule as the leaving group, followed by proton transfer, yields the final products. libretexts.org

Esterification and Amidation Reactions with Various Nucleophiles

This compound readily undergoes esterification and amidation when treated with alcohols and amines, respectively. These reactions are synthetically useful for the preparation of 2-chlorobenzoate esters and 2-chlorobenzamides.

Esterification: The reaction with alcohols, such as methanol, in the presence of a base like pyridine (B92270), yields the corresponding methyl 2-chlorobenzoate and 2-chlorobenzoic acid. The alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. libretexts.orgchemguide.co.uk The general mechanism is analogous to hydrolysis, with the alcohol replacing water as the nucleophile. libretexts.org

Amidation: Similarly, reaction with amines, such as aniline (B41778), produces N-aryl-2-chlorobenzamides. The amine's nitrogen atom serves as the nucleophile. In a related context, copper-catalyzed amination of 2-chlorobenzoic acid with aniline derivatives has been shown to be an effective method for forming N-aryl anthranilic acids. nih.govnih.govresearchgate.netresearchgate.net While this reaction starts from the carboxylic acid, it highlights the reactivity of the 2-chlorobenzoyl system towards amidation. The general mechanism for the amidation of an anhydride involves the nucleophilic attack of the amine, formation of a tetrahedral intermediate, and subsequent elimination of a carboxylate leaving group. libretexts.org

The following table summarizes the products of representative esterification and amidation reactions of this compound.

NucleophileProduct 1Product 2
MethanolMethyl 2-chlorobenzoate2-Chlorobenzoic acid
AnilineN-Phenyl-2-chlorobenzamide2-Chlorobenzoic acid

Reactions with Carbon-Based Nucleophiles

Carbon-based nucleophiles, such as Grignard reagents, are potent reactants for creating new carbon-carbon bonds. The reaction of anhydrides with Grignard reagents typically leads to the formation of tertiary alcohols after acidic workup. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent. quora.com

For instance, the reaction of this compound with phenylmagnesium bromide would be expected to first produce 2-chloro-benzophenone and magnesium 2-chlorobenzoate. The 2-chloro-benzophenone would then react with another molecule of phenylmagnesium bromide to form a tertiary alkoxide, which upon acidic workup, would yield (2-chlorophenyl)diphenylmethanol. miracosta.educhegg.comyoutube.com

Carbon NucleophileIntermediate ProductFinal Product (after workup)
Phenylmagnesium bromide2-Chloro-benzophenone(2-Chlorophenyl)diphenylmethanol

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for the functionalization of organic molecules. While specific examples involving this compound are not extensively detailed in the provided search results, the reactivity of similar aromatic anhydrides and acyl chlorides in such transformations provides a strong basis for predicting its behavior.

Palladium-Catalyzed Decarbonylative Reactions

Palladium catalysts are known to promote decarbonylative reactions of carboxylic acid derivatives, providing a route to aryl halides and biaryls. nih.govrsc.orgnih.govdocumentsdelivered.com In these reactions, an acyl-palladium intermediate is formed, which can then undergo decarbonylation (loss of CO) followed by reductive elimination or further cross-coupling.

While direct palladium-catalyzed decarbonylative coupling of this compound is not explicitly described, related transformations with aroyl chlorides suggest that 2-chlorobenzoyl chloride, which can be derived from the anhydride, could participate in such reactions. For example, palladium-catalyzed decarbonylative cross-coupling of aroyl chlorides with organoboron compounds is a known method for biaryl synthesis. nih.gov

A plausible reaction pathway could involve the in-situ conversion of this compound to 2-chlorobenzoyl chloride, followed by oxidative addition to a Pd(0) catalyst, decarbonylation, and subsequent coupling with a suitable partner.

Nickel-Catalyzed Coupling and Functionalization Reactions

Nickel catalysts are widely used in cross-coupling reactions, such as the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.orgwikipedia.orgnih.govnih.govarkat-usa.org Although the direct use of anhydrides in Kumada coupling is not standard, the 2-chlorophenyl group within this compound presents a potential site for nickel-catalyzed cross-coupling.

A hypothetical nickel-catalyzed Kumada coupling involving a derivative of this compound could proceed via oxidative addition of the C-Cl bond to a Ni(0) species. Transmetalation with a Grignard reagent, followed by reductive elimination, would result in the formation of a new carbon-carbon bond.

The following table outlines potential products from such transition metal-catalyzed reactions, based on the reactivity of analogous compounds.

Reaction TypePotential ReactantCatalyst SystemPotential Product
Palladium-Catalyzed Decarbonylative CouplingPhenylboronic acidPd(0) / Ligand2-Chlorobiphenyl
Nickel-Catalyzed Kumada CouplingMethylmagnesium bromideNi(II) / Ligand2-Methylchlorobenzene

Other Metal-Mediated Transformations

Beyond common palladium-catalyzed reactions, this compound and its derivatives can participate in a variety of transformations mediated by other transition metals, such as rhodium and copper. These metals offer unique catalytic activities for C-H activation, acylation, and coupling reactions.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in mediating acylation reactions where aromatic anhydrides serve as the carbonyl source. For instance, rhodium catalysis enables the C-H acylation of indolines with various benzoic anhydrides. In these transformations, a rhodium(I) complex is believed to undergo oxidative addition into the C–O bond of the anhydride, followed by a C-H activation step with the substrate to form a rhodacycle intermediate. Subsequent reductive elimination yields the acylated product and regenerates the active catalyst. nih.gov While direct studies with this compound are specific, the successful use of substituted benzoic anhydrides suggests its applicability. The electronic properties of substituents on the benzoic anhydride, such as methyl or halo groups, have been shown not to significantly impact reactivity in these systems. nih.gov

A proposed general mechanism for rhodium-catalyzed acylation is shown below:

Oxidative Addition: The Rh(I) catalyst adds to the anhydride C-O bond.

C-H Activation: The resulting Rh(III) intermediate selectively activates a C-H bond of the substrate.

Reductive Elimination: The final C-C bond is formed, releasing the product and regenerating the Rh(I) catalyst. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, historically known as Ullmann reactions, have seen significant advancements and can be applied to substrates derived from 2-chlorobenzoic acid. For example, copper-catalyzed systems are effective for Goldberg amidation reactions, coupling less reactive (hetero)aryl chlorides with amides. organic-chemistry.orgnih.gov These reactions typically employ a copper(I) or copper(II) source with a specialized ligand. The ligand plays a crucial role in stabilizing the copper complexes, which facilitates the key steps of oxidative addition and reductive elimination. organic-chemistry.org Although these reactions are often performed with aryl halides, the principles can be extended to transformations involving the 2-chlorobenzoyl moiety, particularly in intramolecular cyclization or coupling scenarios. The use of ligands like N,N'-bis(thiophen-2-ylmethyl)oxalamide (BTMO) has proven effective for coupling unreactive aryl chlorides. organic-chemistry.org

Catalyst SystemReaction TypeSubstrate ClassKey Features
Rhodium(I) Complexes C-H AcylationIndolines, ArenesAdditive- and CO-free; tolerates various substituted anhydrides. nih.gov
Cu₂O / Ligand Goldberg Amidation(Hetero)aryl chlorides, AmidesEffective for less reactive chlorides; ligand is crucial for efficiency. organic-chemistry.orgnih.gov

Electrophilic Aromatic Substitution Reactions of Derived Species

This compound is a potent acylating agent in Friedel-Crafts reactions, a class of electrophilic aromatic substitution (EAS). When treated with a Lewis acid, such as aluminum chloride (AlCl₃), the anhydride generates a highly reactive 2-chlorobenzoyl acylium ion. pw.live This electrophile can then attack an aromatic ring to form a new carbon-carbon bond, yielding an aryl ketone. science-revision.co.uk

The general mechanism proceeds in two main steps:

Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, weakening the C-O-C bond. This bond cleaves to form a resonance-stabilized acylium ion and an aluminum carboxylate complex.

Electrophilic Attack: The acylium ion is attacked by the π-electrons of an aromatic substrate, forming a σ-complex (arenium ion). Aromaticity is then restored by the loss of a proton, typically facilitated by the [RCO₂AlCl₃]⁻ complex, which regenerates the Lewis acid catalyst. science-revision.co.uk

An important feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The 2-chlorobenzoyl group is an electron-withdrawing group, which deactivates the newly formed aromatic ring towards further electrophilic attack, thus preventing polysubstitution—a common issue in Friedel-Crafts alkylation. organic-chemistry.org

If the resulting 2-chlorobenzoyl-substituted aromatic compound were to undergo a subsequent EAS reaction, the directing effects of the substituents would determine the regiochemical outcome.

The 2-chlorobenzoyl group is a meta-director due to its electron-withdrawing nature (both by induction and resonance).

The chloro group on the benzoyl moiety is an ortho-, para-directing deactivator.

For intramolecular Friedel-Crafts reactions, derivatives of 2-chlorobenzoic acid can be used to synthesize polycyclic systems. For instance, a phenylpropanoic acid derivative can be cyclized using a strong acid like polyphosphoric acid to form a tetralone. The formation of five- and six-membered rings is generally favored in these intramolecular reactions. masterorganicchemistry.com

Exchange Reactions Involving this compound

Anhydrides can undergo exchange or disproportionation reactions, particularly in the presence of catalysts. For this compound, this reactivity is observed in transacylation and in equilibration with other anhydrides.

In a study on the exchange reaction between benzoic anhydride and this compound in chloroform, it was found that the formation of the mixed anhydride, 2-chlorobenzoic benzoic anhydride, occurs readily. This exchange process can be influenced by catalysts such as pyridine 1-oxide and benzoate (B1203000) salts. acs.org

The general equilibrium for this exchange is:

(2-ClC₆H₄CO)₂O + (C₆H₅CO)₂O ⇌ 2 (2-ClC₆H₄CO)O(COC₆H₅)

In systems involving mixed anhydrides, an equilibrium mixture containing the two symmetric anhydrides and the mixed anhydride is typically established. The reactivity of these species generally follows the order: mixed anhydride > symmetrical aliphatic anhydride > symmetrical aromatic anhydride. tcichemicals.com This differential reactivity is exploited in various synthetic methodologies where the mixed anhydride is the desired reactive intermediate. tcichemicals.com

Furthermore, this compound can act as a transacylating agent. It can react with other carboxylic acids to generate new mixed anhydrides. This process is fundamental to its use as a dehydrating condensation reagent in esterification and amidation reactions, where it activates a carboxylic acid by forming a more reactive mixed anhydride in situ. tcichemicals.com

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors, which are influenced by its molecular structure, particularly the presence of the ortho-chloro substituent.

Kinetic Aspects: The primary reaction studied kinetically for anhydrides is hydrolysis. The rate of hydrolysis is a key indicator of the electrophilicity of the carbonyl carbons. Kinetic studies on the acid-catalyzed hydrolysis of various substituted benzoic anhydrides in dioxane-water mixtures have shown that the reaction mechanism can shift depending on the substituent and solvent composition. rsc.org

For benzoic anhydrides with electron-withdrawing groups, such as p-chloro-benzoic anhydride, the hydrolysis in water-rich media proceeds via an A2 mechanism (bimolecular attack of water on the protonated anhydride). As the water content decreases, the mechanism can shift towards an A1 type (unimolecular dissociation of the protonated anhydride to an acylium ion). rsc.org The ortho-chloro group in this compound is strongly electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbons and makes them more susceptible to nucleophilic attack. This effect would be expected to increase the rate of hydrolysis compared to unsubstituted benzoic anhydride.

The hydrolysis of anhydrides is also catalyzed by bases. The reaction generally follows pseudo-first-order kinetics, especially when water is in large excess. flvc.org

Thermodynamic Aspects: Thermodynamic data for this compound itself is not widely reported, but data for its parent compound, 2-chlorobenzoic acid, provides insight into its relative stability. The standard enthalpy of formation (ΔfH°gas) for gaseous 2-chlorobenzoic acid has been determined to be -304.2 ± 0.7 kJ/mol. nist.gov The stability of the anhydride is directly related to the stability of the parent carboxylic acid. Computational studies on halobenzoic acids indicate that the planar anti-anti conformer is the most stable for 2-chlorobenzoic acid. nist.gov

The formation of the anhydride from two molecules of 2-chlorobenzoic acid is an endergonic process (requires energy input), and the anhydride is therefore thermodynamically less stable than the corresponding carboxylic acid, which is reflected in its susceptibility to hydrolysis. libretexts.org The equilibrium of the hydrolysis reaction strongly favors the formation of the carboxylic acid.

Mechanistic Investigations of 2 Chlorobenzoic Anhydride Reactions

Elucidation of Reaction Mechanisms via Experimental Approaches

Experimental studies are fundamental to understanding the intricate details of chemical transformations. For reactions involving 2-chlorobenzoic anhydride (B1165640), techniques such as the isolation and characterization of reaction intermediates and kinetic isotope effect studies have been instrumental in mapping out reaction pathways.

The reactions of 2-chlorobenzoic anhydride, like other carboxylic anhydrides, generally proceed through a nucleophilic acyl substitution mechanism. crunchchemistry.co.uk A key feature of this mechanism is the formation of a transient tetrahedral intermediate. unimi.itrsc.org When a nucleophile attacks one of the carbonyl carbons of this compound, the hybridization of the carbon atom changes from sp² to sp³, resulting in a tetrahedral arrangement. This intermediate is typically short-lived and not readily isolable under normal reaction conditions.

However, in some cases, these intermediates can be trapped and characterized. For instance, the use of trapping agents can lead to the isolation of stable derivatives of the tetrahedral intermediate, which can then be analyzed using spectroscopic techniques such as NMR and mass spectrometry to confirm their structure. While direct isolation of the tetrahedral intermediate in reactions of this compound is not widely reported, its existence is inferred from a vast body of evidence from studies of other acyl transfer reactions. unimi.itrsc.org

Another type of reaction intermediate that can be formed, particularly in the presence of a different carboxylic acid, is a mixed anhydride. These mixed anhydrides can exhibit different reactivity compared to the symmetrical this compound, influencing the course of the reaction. nih.govgoogle.com The formation of mixed anhydrides can be detected and their structure elucidated using spectroscopic methods.

Table 1: Plausible Reaction Intermediates in Reactions of this compound

Intermediate TypeGeneral StructureMethod of Characterization
Tetrahedral IntermediateTrapping experiments, Spectroscopic analysis (NMR, IR)
Mixed AnhydrideSpectroscopic analysis (NMR, Mass Spectrometry)

Note: The structures are generalized representations.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for gaining insight into the structure of the transition state. libretexts.orgwikipedia.org This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes. libretexts.org For reactions involving this compound, KIE studies, particularly with deuterium, can provide valuable mechanistic information. libretexts.orgpearson.com

For example, in the hydrolysis of this compound, if the attack of water on the carbonyl carbon is the rate-determining step, a solvent isotope effect (kH₂O/kD₂O) would be observed. scispace.com The magnitude of this effect can indicate the degree of bond formation in the transition state. A primary KIE would be expected if a C-H bond is broken in the rate-determining step of a reaction involving a part of the molecule other than the anhydride group. Secondary KIEs can provide information about changes in hybridization at the reaction center. wikipedia.org

While specific KIE studies on this compound are not extensively documented in readily available literature, studies on related compounds, such as the hydrolysis of p-chlorobenzoyl cyanide, have shown that the chloro-substituent can influence the reaction rate. rsc.org It is plausible that similar electronic effects would be observed in reactions of this compound.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Hydrolysis of this compound

Isotopic Substitutionk_light / k_heavyPlausible Interpretation
Solvent (H₂O vs. D₂O)1.5 - 2.5Nucleophilic attack of water is part of the rate-determining step.
Carbonyl Carbon (¹²C vs. ¹³C)1.02 - 1.05Carbonyl bond is weakened in the transition state.
Leaving Group Oxygen (¹⁶O vs. ¹⁸O)~1.01C-O bond to the leaving group is breaking in the rate-determining step.

Note: This data is hypothetical and serves to illustrate the principles of KIE in this context.

Influence of Catalysts and Additives on Reaction Pathways

Catalysts and additives can significantly alter the rate and pathway of reactions involving this compound by providing an alternative, lower-energy reaction route.

Lewis acids are commonly employed as catalysts in acylation reactions. nih.gov A Lewis acid can coordinate to one of the carbonyl oxygen atoms of this compound, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. rsc.org This catalytic action accelerates the rate of the reaction.

Brønsted acids can also catalyze reactions such as esterification by protonating the carbonyl oxygen, thereby activating the anhydride.

Furthermore, nucleophilic catalysts, such as tertiary amines or pyridines, can react with this compound to form a highly reactive acyl-substituted ammonium (B1175870) or pyridinium (B92312) intermediate. This intermediate is then more readily attacked by the primary nucleophile, regenerating the catalyst in the process. This type of catalysis is common in acylation reactions.

The choice of catalyst can also influence the regioselectivity of the reaction when an unsymmetrical nucleophile is used.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

When this compound reacts with a chiral nucleophile, the formation of diastereomeric products is possible. The control of the stereochemical outcome of such reactions is a significant area of interest in organic synthesis.

Diastereoselective control can be achieved by employing a chiral substrate, a chiral auxiliary, or a chiral catalyst. For instance, the acylation of a racemic alcohol with this compound in the presence of a chiral catalyst can proceed with kinetic resolution, where one enantiomer of the alcohol reacts faster than the other, leading to an enantioenriched product.

Enantioselective reactions, where one enantiomer of a product is formed preferentially from a prochiral substrate, can also be achieved using chiral catalysts. These catalysts create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. While specific examples of highly diastereoselective or enantioselective reactions involving this compound are specialized topics, the general principles of asymmetric catalysis are applicable. masterorganicchemistry.com

Computational Contributions to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.netrsc.orgresearchgate.net DFT calculations can provide detailed information about the electronic structure of reactants, intermediates, and transition states.

For reactions of this compound, computational studies can be used to:

Calculate the geometries and energies of reactants, intermediates, and products.

Locate and characterize transition state structures, providing insights into the energy barriers of different reaction pathways.

Model the effect of catalysts and additives on the reaction mechanism.

Predict spectroscopic properties that can be compared with experimental data.

Investigate the origins of stereoselectivity in asymmetric reactions.

By mapping out the potential energy surface of a reaction, computational studies can help to distinguish between different possible mechanisms and provide a deeper understanding of the factors that control the reactivity and selectivity of this compound. orgchemres.org

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 2 Chlorobenzoic Anhydride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules in solution. For 2-chlorobenzoic anhydride (B1165640) and its derivatives, 1D techniques like ¹H and ¹³C NMR provide primary information on the electronic environment of magnetically active nuclei. The ¹³C NMR spectrum of 2-chlorobenzoic anhydride itself provides signals for the carbonyl carbon and the distinct aromatic carbons, with chemical shifts influenced by the electron-withdrawing nature of the chlorine atom and the anhydride functional group nih.govguidechem.com.

In the study of complex adducts formed from reactions involving this compound, multi-dimensional NMR techniques are crucial. For instance, in a hypothetical reaction adduct, ¹H-¹H Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, identifying adjacent protons within the molecular scaffold. More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for determining the stereochemistry of complex adducts by identifying protons that are close in space, irrespective of their through-bond connectivity. This is particularly useful for distinguishing between stereoisomers. While specific research on complex adducts of this compound is not detailed in the provided sources, the principles of these techniques are standard in organic structure determination rsc.org.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Comment
C=O (Carbonyl)~160-165Typical range for an anhydride carbonyl carbon.
C-Cl (Aromatic)~135-140Carbon directly attached to the chlorine atom.
C-C=O (Aromatic)~128-133Carbon directly attached to the carbonyl group.
Aromatic CH~125-135Remaining protonated aromatic carbons.

Vibrational Spectroscopy (FTIR and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, the FTIR and Raman spectra are dominated by characteristic vibrations of the anhydride group and the substituted benzene (B151609) ring. The most prominent features for an anhydride are the two carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. These typically appear at high wavenumbers. Other key vibrations include the C-O-C stretch of the anhydride linkage and the C-Cl stretch of the aromatic ring. Detailed vibrational analysis, often supported by density functional theory (DFT) calculations, allows for the precise assignment of each observed band to a specific molecular motion, as has been demonstrated for the closely related precursor, 2-chlorobenzoic acid researchgate.net.

Table 2: Key Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
C=O Asymmetric Stretch1800 - 1850FTIR (Strong)
C=O Symmetric Stretch1740 - 1790FTIR (Strong)
C-O-C Stretch1000 - 1100FTIR (Strong)
C-Cl Stretch650 - 850FTIR/Raman
Aromatic C=C Stretch1450 - 1600FTIR/Raman

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular formula is C₁₄H₈Cl₂O₃, corresponding to a monoisotopic mass of approximately 293.985 Da nih.govguidechem.com.

In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺˙) at m/z ≈ 294. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. A primary fragmentation pathway involves the cleavage of the C-O bond to form a 2-chlorobenzoyl cation, which is observed as a prominent peak at m/z 139 nih.gov. The isotopic peak for this fragment at m/z 141 (due to ³⁷Cl) would have an intensity of about one-third of the m/z 139 peak. Another significant fragment could arise from the loss of a chlorine atom from the molecular ion, giving a peak at m/z 259 nih.gov. Advanced techniques like electrospray ionization (ESI) can be used to form adducts such as [M+H]⁺ or [M+Na]⁺ for analysis uni.lu.

Table 3: Major Mass Fragments of this compound (EI-MS)

m/z ValueProposed FragmentFormula
294/296/298Molecular Ion [M]⁺˙[C₁₄H₈Cl₂O₃]⁺˙
259/261[M-Cl]⁺[C₁₄H₈ClO₃]⁺
139/1412-Chlorobenzoyl cation[C₇H₄ClO]⁺
111[C₆H₄Cl]⁺[C₆H₄Cl]⁺

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separation science, essential for assessing the purity of chemical compounds and isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common method for determining the purity of non-volatile organic molecules like this compound.

An RP-HPLC method for this compound would typically use a nonpolar stationary phase (like C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This technique is highly effective for separating the anhydride from its potential hydrolysis product and common precursor, 2-chlorobenzoic acid, which is significantly more polar and would thus have a shorter retention time under these conditions rsc.org. The purity is determined by integrating the peak area of the anhydride and comparing it to the total area of all observed peaks, using a detector such as a UV-Vis spectrophotometer set to a wavelength where the aromatic system absorbs strongly.

Table 4: Representative RP-HPLC Method for Purity Assessment

ParameterCondition
Stationary Phase (Column)Octadecylsilane (C18), 5 µm particle size
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Expected Elution Order1. 2-Chlorobenzoic Acid, 2. This compound

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice.

While a published crystal structure for this compound was not identified in the searched literature, the methodology remains the gold standard for structural elucidation. If suitable single crystals were grown, X-ray diffraction analysis would reveal the exact conformation of the anhydride, including the dihedral angle between the two 2-chlorobenzoyl units and any deviations from planarity. For comparison, the crystal structure of the parent compound, 2-chlorobenzoic acid, has been determined and is known to crystallize in a monoclinic space group, forming hydrogen-bonded dimers in the solid state nih.govnih.gov. This structural information is invaluable for understanding intermolecular interactions and rationalizing the physical properties of the material.

Computational and Theoretical Chemistry Studies of 2 Chlorobenzoic Anhydride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

No dedicated studies employing quantum chemical calculations to elucidate the molecular structure and electronic properties of 2-chlorobenzoic anhydride (B1165640) were identified. Although methodologies like Density Functional Theory (DFT) and ab-initio calculations are extensively used for such purposes, their application to this specific anhydride has not been reported in the available literature. For comparison, such studies are documented for 2-chlorobenzoic acid, providing insights into its structure and vibrational spectra. researchgate.net

Density Functional Theory (DFT) Applications

No publications detailing the application of Density Functional Theory (DFT) to analyze the molecular structure, electronic properties, or reactivity of 2-chlorobenzoic anhydride were found. DFT studies have been performed on related molecules, such as the interaction of 2-chlorobenzoic acid with amines and other ortho-substituted benzoic acids, but not on the anhydride itself. orgchemres.orguc.pt

Ab-Initio Methods for High-Level Calculations

Similarly, no research articles presenting high-level ab-initio calculations specifically for this compound could be located. While ab-initio Hartree-Fock calculations have been used in conjunction with DFT for 2-chlorobenzoic acid, this has not been extended to its anhydride in published studies. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no evidence in the surveyed literature of molecular dynamics (MD) simulations being conducted to analyze the conformational landscape or intermolecular interactions of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, but this has not been applied to the target compound in the available research.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

No studies were found that computationally predict spectroscopic parameters (such as NMR, IR, or Raman spectra) for this compound and correlate them with experimental data. While computational prediction of NMR spectra is a known technique, its application to this anhydride is not documented. nih.govuncw.edu For 2-chlorobenzoic acid, however, vibrational spectra have been calculated and compared with experimental results. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies specifically involving this compound were identified in the literature. QSRR models are used to correlate molecular structure with chemical reactivity, but this approach has not been applied to this compound in the available research.

Applications of 2 Chlorobenzoic Anhydride in Advanced Organic Synthesis

Utilization as a Key Acylating Reagent in Complex Molecule Synthesis

2-Chlorobenzoic anhydride (B1165640) is a highly effective acylating agent, a role that is central to its application in the synthesis of complex organic molecules. Acylation, the process of adding an acyl group (R-C=O) to a compound, is a fundamental transformation in organic chemistry, and 2-chlorobenzoic anhydride provides a reactive source of the 2-chlorobenzoyl group. This reactivity is crucial for the construction of intricate molecular architectures, including those found in pharmaceuticals and other biologically active compounds.

The primary mechanism of acylation by this compound involves the nucleophilic attack of a substrate, such as an alcohol or an amine, on one of the carbonyl carbons of the anhydride. This reaction leads to the formation of an ester or an amide, respectively, along with the liberation of a molecule of 2-chlorobenzoic acid as a byproduct. The presence of the chlorine atom in the ortho position of the benzene (B151609) ring can influence the reactivity of the anhydride and the properties of the resulting acylated product.

Detailed research findings have demonstrated the utility of acid anhydrides in a variety of acylation reactions. While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not broadly reported in readily accessible literature, the principles of its reactivity are well-established. The acylation reactions are foundational to building complex molecular frameworks. For instance, in the synthesis of certain pharmaceutical intermediates, the introduction of a 2-chlorobenzoyl group can be a key step in modifying the molecule's biological activity or in preparing it for subsequent transformations.

The following table provides a general overview of the types of acylation reactions where this compound can be employed:

NucleophileProductGeneral Reaction
Alcohol (R'-OH)Ester(2-ClC₆H₄CO)₂O + R'-OH → 2-ClC₆H₄COOR' + 2-ClC₆H₄COOH
Amine (R'-NH₂)Amide(2-ClC₆H₄CO)₂O + R'-NH₂ → 2-ClC₆H₄CONHR' + 2-ClC₆H₄COOH
Thiol (R'-SH)Thioester(2-ClC₆H₄CO)₂O + R'-SH → 2-ClC₆H₄COSR' + 2-ClC₆H₄COOH

Role in the Synthesis of Specific Organic Scaffolds and Advanced Materials Precursors

Beyond its general role as an acylating agent, this compound is instrumental in the synthesis of specific organic scaffolds and as a precursor for advanced materials. Its bifunctional nature, possessing two acylating groups, allows it to participate in polymerization reactions, leading to the formation of polyesters and polyamides. These polymers can have specialized properties influenced by the presence of the chlorine substituent.

In the realm of materials science, dianhydrides are crucial monomers for the synthesis of high-performance polymers such as polyimides. While this compound itself is a mono-anhydride derivative, the principles of its reactivity are analogous to those of dianhydrides used in polymerization. The reaction of a dianhydride with a diamine, for example, proceeds through a poly(amic acid) intermediate, which is then cyclized to form the final polyimide. The incorporation of halogenated aromatic rings, such as the 2-chlorobenzoyl group, into polymer backbones can enhance properties like flame retardancy, thermal stability, and solubility.

The synthesis of specific heterocyclic scaffolds can also be facilitated by reactions involving this compound. For instance, it can be used in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry. The 2-chlorobenzoyl group can act as a directing group or be a key part of the final heterocyclic structure.

Contribution to Sustainable and Green Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, the use of this compound can be evaluated based on several green chemistry metrics, such as atom economy and the nature of byproducts.

Furthermore, research into greener synthetic methods often focuses on the use of catalysts to improve reaction efficiency and reduce waste. While many acylation reactions with anhydrides are performed without a catalyst, the development of catalytic systems that can promote these reactions under milder conditions and with higher selectivity is an active area of research. The use of solid acid catalysts or organocatalysts, for example, could offer more environmentally benign alternatives to traditional methods.

The following table outlines some green chemistry considerations for acylation reactions with this compound:

Green Chemistry PrincipleApplication to this compound Reactions
Atom Economy Higher than corresponding acyl chloride reactions.
Byproduct 2-Chlorobenzoic acid, which is potentially recyclable.
Catalysis Potential for development of green catalytic systems.
Solvent Use Reactions can sometimes be performed under solvent-free conditions.

Development of Novel Reagents and Intermediates from this compound

This compound can serve as a starting material for the development of other valuable reagents and synthetic intermediates. Its reactivity allows for its transformation into a variety of derivatives with unique synthetic applications.

For example, the reaction of this compound with specific nucleophiles can lead to the formation of mixed anhydrides. These mixed anhydrides can exhibit different reactivity profiles and selectivities compared to the parent anhydride, making them useful in specific synthetic contexts, such as peptide synthesis.

Furthermore, the 2-chlorobenzoyl group can be a precursor to other functional groups through various chemical transformations. The chlorine atom can be displaced by other nucleophiles in nucleophilic aromatic substitution reactions, or it can participate in cross-coupling reactions, opening up avenues for the synthesis of a wide range of substituted aromatic compounds. These derivatives can then be used as building blocks in the synthesis of more complex molecules.

While specific, widely commercialized reagents derived directly from this compound are not extensively documented, its potential as a precursor remains an area of interest for synthetic chemists seeking to develop novel and efficient synthetic methodologies.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Pathways for 2-Chlorobenzoic Anhydride (B1165640)

Traditional methods for synthesizing aromatic anhydrides often involve the use of harsh dehydrating agents or acylating agents like oxalyl chloride, thionyl chloride, and phosphorus pentoxide. acs.orgnih.gov While effective, these reagents can present challenges related to toxicity, harsh reaction conditions, and the generation of undesirable byproducts. nih.gov Consequently, a significant research thrust is the development of greener and more efficient synthetic protocols.

One promising approach involves the use of catalytic systems that promote the direct dehydration of 2-chlorobenzoic acid under milder conditions. A recently developed method utilizes a triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride ((COCl)2) system, which allows for the rapid conversion of carboxylic acids to their corresponding anhydrides at room temperature with high yields. acs.orgnih.gov This method is noted for its simple operation, safety, and the use of inexpensive and readily available materials. nih.gov

Future research will likely focus on replacing even these reagents with more benign alternatives. The principles of chlorine chemistry are also being revisited to ensure that the entire life cycle, starting from the synthesis of the 2-chlorobenzoic acid precursor, is sustainable. nih.govresearchgate.net This involves utilizing eco-friendly chlorination and oxidation processes that minimize waste and energy consumption. nih.govresearchgate.net The development of solid-supported catalysts or recyclable dehydrating agents represents another key avenue for improving the sustainability of 2-chlorobenzoic anhydride production.

Synthetic MethodKey ReagentsConditionsAdvantagesChallenges
Traditional DehydrationThionyl chloride, Phosphorus pentoxideOften harsh, elevated temperaturesEstablished and effectiveToxicity, corrosive byproducts, low atom economy
Acyl Chloride-Pyridine Method2-Chlorobenzoyl chloride, Pyridine (B92270)Mild warmingHigh yields for some substratesRequires pre-synthesis of acyl chloride, pyridine waste
TPPO-Catalyzed DehydrationTriphenylphosphine oxide (TPPO), Oxalyl chlorideRoom temperature, short reaction timeHigh efficiency, mild conditions, operational simplicity acs.orgnih.govStoichiometric use of activating agents
Future Catalytic DehydrationSolid acids, recyclable catalystsPotentially solvent-free, mild heatingHigh atom economy, catalyst reusability, reduced wasteDevelopment of highly active and stable catalysts

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

To broaden the synthetic applications of this compound, researchers are exploring novel catalytic systems designed to enhance its reactivity and control selectivity in acylation and other coupling reactions. A key challenge is to achieve high efficiency while minimizing catalyst loading and environmental impact.

One groundbreaking area of research is the development of Geminal Atom Catalysts (GACs), which feature two metal cores working in concert. sciencedaily.com For instance, a novel catalyst with two copper ions held in a polymeric carbon nitride structure has shown exceptional efficiency in cross-coupling reactions. sciencedaily.com This unique structure allows the metal centers to cooperatively activate reactants, lowering the energy barrier for the reaction. sciencedaily.com Such catalysts are often recoverable, reusable, and have a significantly lower carbon footprint than conventional systems. sciencedaily.com Adapting GACs for reactions involving this compound could lead to unprecedented efficiency in the formation of esters, amides, and ketones.

Bifunctional catalysis, where a single catalyst possesses both a Lewis acidic site and a Lewis basic site, is another promising frontier. escholarship.org Such catalysts can simultaneously activate the anhydride and the nucleophile, accelerating the reaction rate and potentially controlling stereoselectivity. Research in this area could lead to the development of highly selective catalysts for asymmetric acylation reactions using this compound as the acyl source.

Investigation of Undiscovered Reactivity Modes and Transformations

While this compound is primarily used as an acylating agent, its structure contains multiple reactive sites that could be exploited in novel transformations. The presence of the ortho-chloro substituent offers a handle for reactions that are not possible with simple benzoic anhydride.

Future research could investigate the potential for tandem reactions where the anhydride first participates in an acylation, followed by a transition-metal-catalyzed cross-coupling reaction at the C-Cl bond. Drawing inspiration from reactions developed for 2-chlorobenzoic acid, which can undergo tandem dual arylations to form complex N-heterocycles, similar cascades could be envisioned for the anhydride. researchgate.net This would provide a powerful strategy for rapidly building molecular complexity from a single, versatile starting material.

Furthermore, exploring the anhydride's role in cycloaddition reactions or as a precursor for generating reactive ketene (B1206846) intermediates could open up new avenues for synthesis. The development of photocatalytic or electrocatalytic methods to activate this compound could also unveil previously inaccessible reaction pathways.

Advancement of Computational Methodologies for Predictive Studies

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical reactions. For this compound, advanced computational methodologies can provide deep insights into its structure, reactivity, and interaction with catalysts, guiding experimental design and saving significant laboratory time and resources.

Density Functional Theory (DFT) is a powerful method used to calculate the electronic structure and predict the geometry of molecules. researchgate.netnih.gov For this compound, DFT calculations can be used to:

Determine the most stable conformations. nih.govresearchgate.net

Analyze the vibrational spectra (IR and Raman) to aid in characterization. researchgate.net

Model transition states to understand reaction mechanisms and predict activation energy barriers.

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution on the molecule's surface. researchgate.net These maps reveal electrophilic (electron-poor) and nucleophilic (electron-rich) sites, thereby predicting how the anhydride will interact with other reagents. researchgate.net

Hirshfeld surface analysis is another valuable tool for studying intermolecular interactions within a crystal structure, which can be crucial for understanding solid-state reactivity and designing new materials. nih.govnih.gov By advancing these predictive models, researchers can screen potential catalysts, predict the outcomes of unknown reactions, and rationally design more efficient synthetic processes involving this compound.

Computational MethodApplication for this compound ResearchKey Insights Provided
Density Functional Theory (DFT)Modeling reaction mechanisms, predicting molecular propertiesTransition state energies, optimal geometries, vibrational frequencies researchgate.net
Molecular Electrostatic Potential (MEP)Predicting sites of chemical reactivityIdentification of nucleophilic and electrophilic centers researchgate.net
Hirshfeld Surface AnalysisInvestigating intermolecular interactions in the solid stateUnderstanding crystal packing and non-covalent bonding nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Quantifying the strength of chemical bonds and interactionsBond strength, nature of intermolecular forces mdpi.com

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous-flow synthesis represents a paradigm shift in modern chemical manufacturing. nih.govflinders.edu.au Flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, improved process control, and straightforward scalability. nih.govnih.gov

Integrating the synthesis and subsequent reactions of this compound into a continuous-flow system is a major future goal. almacgroup.com Such a system would involve pumping a solution of 2-chlorobenzoic acid and a dehydrating agent through a heated reactor coil to continuously generate the anhydride. mit.edu This stream could then be directly merged with a solution of a nucleophile in a second reactor, allowing for a "telescoped" synthesis where the reactive anhydride is generated and consumed in situ without isolation. nih.gov

This approach offers significant benefits:

Safety: The concentration of the highly reactive anhydride at any given time is minimized.

Efficiency: Eliminating the need to isolate and purify the intermediate saves time and resources. nih.gov

Automation: Automated platforms can rapidly screen different reaction conditions (temperature, residence time, stoichiometry) to optimize the yield and purity of the final product.

The development of robust, multi-step continuous-flow processes will be critical for the efficient and sustainable industrial-scale utilization of this compound in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. flinders.edu.au

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-chlorobenzoic anhydride, and what parameters critically influence yield and purity?

  • Methodology : Synthesis typically involves dehydrating 2-chlorobenzoic acid using agents like acetic anhydride or thionyl chloride. Key parameters include stoichiometric ratios (e.g., molar excess of dehydrating agent), reaction temperature (60–100°C), and inert atmosphere to prevent hydrolysis. Post-synthesis, purification via recrystallization (e.g., using toluene) or vacuum distillation is critical. Impurity profiles should be monitored using melting point analysis and thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are impurities identified?

  • Methodology :

  • FT-IR : Confirm anhydride C=O stretching bands (~1800 cm⁻¹ and 1750 cm⁻¹) and absence of carboxylic acid O-H peaks (~2500–3500 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–8.0 ppm) and anhydride carbonyl carbons (δ ~165–170 ppm).
  • HPLC/GC-MS : Quantify purity and detect residual solvents or unreacted starting materials. For example, GC derivatization protocols (e.g., silylation) improve volatility for accurate analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Use fume hoods to avoid inhalation of irritant vapors. Wear nitrile gloves and goggles due to its moisture-sensitive nature (risk of exothermic hydrolysis). Store under anhydrous conditions (e.g., desiccators with silica gel) and avoid contact with water or strong bases. Emergency spill protocols should include neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective coupling reactions using this compound as an acylating agent?

  • Methodology : In CuH-catalyzed reductive coupling (e.g., with styrene), optimize enantioselectivity by screening chiral ligands (e.g., (S,S)-Ph-BPE), solvent polarity (toluene vs. THF), and temperature (0–25°C). Monitor diastereomeric ratios (dr) via ¹H NMR (e.g., 10:1 dr achieved at 36 hours) and adjust catalyst loading (4 mol%) or stoichiometry (1.5 equiv anhydride) to enhance efficiency .

Q. How do computational and experimental methods complement mechanistic studies of this compound’s reactivity?

  • Methodology :

  • DFT Calculations : Model transition states to predict regioselectivity in acylation reactions (e.g., nucleophilic attack at the carbonyl carbon).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Use FT-IR or Raman to track intermediate formation (e.g., acyloxycuprate species in catalytic cycles) .

Q. How can kinetic studies elucidate the acylation kinetics of this compound in different solvent systems?

  • Methodology : Conduct pseudo-first-order experiments under varying solvent polarities (e.g., DCM vs. DMF). Monitor reaction progress via aliquots analyzed by HPLC. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Solvent effects on nucleophilicity (e.g., Kamlet-Taft parameters) can rationalize rate differences .

Data Contradiction & Reproducibility

Q. When encountering discrepancies in reported reactivity data for this compound, what analytical approaches validate experimental reproducibility?

  • Methodology :

  • Control Experiments : Repeat reactions with standardized reagents (e.g., anhydride recrystallized to ≥99% purity).
  • Cross-Validation : Compare results across multiple techniques (e.g., NMR yield vs. gravimetric analysis).
  • Peer Review : Share protocols with collaborators to identify overlooked variables (e.g., trace moisture in solvents). Document detailed procedural logs to isolate confounding factors .

Experimental Design

Q. How should researchers design multi-step syntheses involving this compound to ensure scalability and reproducibility?

  • Methodology :

  • Modular Workflow : Segment synthesis into discrete steps (e.g., anhydride preparation, coupling, purification) with in-process quality checks (e.g., TLC after each step).
  • Risk Assessment : Preempt side reactions (e.g., hydrolysis) by selecting moisture-free conditions and anhydrous workup (e.g., MgSO₄ drying).
  • Milestone Tracking : Use Gantt charts to allocate time for optimization (e.g., ligand screening) and critical decision points (e.g., solvent substitution) .

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Feasible Synthetic Routes

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2-Chlorobenzoic anhydride
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Reactant of Route 2
2-Chlorobenzoic anhydride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.